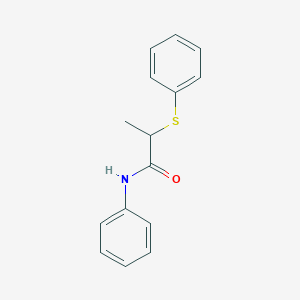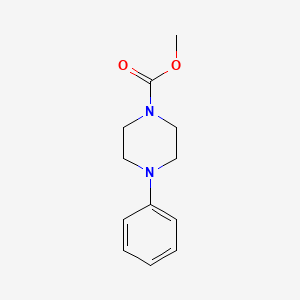![molecular formula C20H20N2O7 B5157432 2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5157432.png)
2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate is not well-understood. However, it has been proposed that the compound may act by inhibiting certain enzymes or signaling pathways involved in cancer and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. In addition, it has also been shown to possess antimicrobial and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate in lab experiments is its well-established synthesis method and availability. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its further development as a drug candidate.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate. One possible direction is to investigate its potential as a drug candidate for the treatment of cancer and inflammation. In addition, further studies are needed to elucidate its mechanism of action and to optimize its chemical structure for improved efficacy and safety. Moreover, the compound's antimicrobial and antioxidant properties may also be explored for potential applications in the food and cosmetic industries.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential applications in various fields. Its synthesis method is well-established, and it exhibits significant biochemical and physiological effects. However, further studies are needed to fully understand its mechanism of action and to optimize its chemical structure for improved efficacy and safety.
Synthesemethoden
The synthesis method of 2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate involves the reaction of 3-nitroaniline with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to a series of reactions to yield the final compound. The synthesis method is well-established and has been reported in various scientific literature.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate has been studied for its potential applications in various fields. In the field of medicine, it has been investigated as a potential drug candidate for the treatment of cancer and inflammation. In addition, it has also been studied for its antimicrobial and antioxidant properties.
Eigenschaften
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-(3-nitroanilino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-28-17-8-2-5-14(11-17)18(23)13-29-20(25)10-4-9-19(24)21-15-6-3-7-16(12-15)22(26)27/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGJTXOJLBTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5157354.png)
![cyclohexyl 2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5157361.png)
![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5157362.png)
![N-(4-methoxyphenyl)-2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5157381.png)
![5-(4-morpholinylacetyl)-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5157400.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5157404.png)


![2-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5157438.png)

![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5157449.png)

![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B5157462.png)